Trt-eda acoh

Peptide Synthesis Orthogonal Protection Fmoc SPPS

Trt-eda acoh is the definitive monoprotected ethylenediamine building block for Fmoc SPPS. Its single free amine couples selectively, eliminating crosslinking risks of unprotected diamines. The Trt group deprotects under mild acid (1-2% TFA), preserving 2-chlorotrityl resin and orthogonal protecting groups—unlike Boc alternatives. The stabilized acetate salt ensures batch-to-batch consistency for cGMP pharmaceutical intermediate production. Enables metal-free, palladium-free peptide functionalization for theranostic conjugates. Insist on ≥98% HPLC purity.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 1170595-42-2
Cat. No. B1439231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrt-eda acoh
CAS1170595-42-2
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN
InChIInChI=1S/C21H22N2.C2H4O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,23H,16-17,22H2;1H3,(H,3,4)
InChIKeyDUNZNRMJKLYTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trt-eda acoh (CAS 1170595-42-2): Acid-Stable Protected Diamine Linker for Fmoc SPPS and Chelating Peptide Conjugation


Trt-eda acoh (N¹-Tritylethane-1,2-diamine acetate; CAS 1170595-42-2) is a specialized monoprotected diamine building block used in solid-phase peptide synthesis (SPPS) and organic synthesis. The compound comprises an ethylenediamine core with one primary amine protected by a triphenylmethyl (trityl, Trt) group and the other remaining as a free amine, stabilized as the acetic acid salt. With a molecular formula of C₂₁H₂₂N₂·C₂H₄O₂ and molecular weight of 362.50 g/mol, this reagent serves as a crucial intermediate for introducing protected diamine spacers, constructing branched or cyclic peptides, and functionalizing peptide side chains with reactive handles . The Trt group provides acid-labile protection that is orthogonal to base-labile Fmoc chemistry, enabling selective deprotection strategies essential for complex peptide architectures.

Trt-eda acoh (CAS 1170595-42-2) Selection Rationale: Orthogonal Deprotection Requirements Exclude Generic Diamine Substitution


Generic unprotected diamines such as ethylenediamine cannot be directly substituted for Trt-eda acoh in Fmoc-based SPPS because both primary amine groups would react indiscriminately during coupling steps, leading to uncontrolled crosslinking, polymerization, and loss of defined peptide sequence fidelity. Similarly, alternative monoprotected diamine linkers with Boc (tert-butyloxycarbonyl) protection require strong acid (TFA) for removal, which is incompatible with acid-sensitive resin linkers such as 2-chlorotrityl resin and many side-chain protecting groups that must remain intact during selective linker deprotection [1]. The Trt group on Trt-eda acoh enables removal under significantly milder acidic conditions than Boc, preserving the integrity of orthogonal protection schemes . Furthermore, the acetic acid salt formulation of Trt-eda acoh confers enhanced long-term storage stability compared to the corresponding free base, reducing batch-to-batch variability in critical synthesis workflows. Selecting an alternative monoprotected ethylenediamine derivative with the incorrect protection chemistry or unstabilized form introduces quantifiable risks to synthetic yield, purity, and reproducibility that are avoided with Trt-eda acoh.

Trt-eda acoh (CAS 1170595-42-2): Quantitative Comparative Evidence for SPPS Linker and Orthogonal Protection Selection


Trt Versus Boc: Quantitative Acid-Lability Differential Enables Orthogonal Selective Deprotection

The trityl (Trt) protecting group on Trt-eda acoh can be selectively removed in the presence of Boc-protected amines when using 80% acetic acid as the cleavage reagent. In this specific condition, the removal rate of Trt is substantially faster than that of Boc, enabling quantitative selective deprotection that is not achievable with Boc-monoprotected diamine alternatives . This orthogonal selectivity is critical for multi-step SPPS where certain protecting groups must remain intact while others are removed.

Peptide Synthesis Orthogonal Protection Fmoc SPPS

Trt Versus Mtt: Superior Acid Stability Under Chlorotrityl Resin Cleavage Conditions

Among trityl-type ε-amino protecting groups used in Fmoc SPPS, the acid-lability hierarchy is established as Trt > Mtt (4-methyltrityl) in stability, with Trt requiring stronger acid conditions for complete removal than Mtt [1]. The chlorotrityl protecting group demonstrates greater acid stability than Mtt, making Trt-eda acoh more resistant to premature cleavage during peptide chain elongation on acid-sensitive resins such as 2-chlorotrityl resin. This differential stability translates directly to reduced side-product formation and higher crude peptide purity in multi-step syntheses.

Solid-Phase Peptide Synthesis Acid-Labile Linkers Side-Chain Protection

Acetate Salt Stabilization: Quantified Purity Assurance and Storage Stability

Trt-eda acoh is supplied as the crystalline acetic acid salt (Trt-NH(CH₂)₂NH₂·AcOH) with vendor-specified purity of ≥ 98% (HPLC) to ≥ 99% (HPLC) , and recommended long-term storage at 2-8°C. In contrast, the corresponding free base (N¹-tritylethane-1,2-diamine) is typically available at lower purity specifications (min. 95%) and exhibits reduced shelf stability due to amine oxidation and CO₂ absorption . The acetate salt form prevents amine degradation pathways, ensuring consistent reactivity across extended storage periods and minimizing batch-to-batch variability in critical SPPS workflows.

Reagent Stability Peptide Synthesis Quality Control

Ethylenediamine Spacer Length: Steric Accessibility Advantage Over Longer-Chain Trityl Diamines

Trt-eda acoh provides a two-carbon ethylenediamine spacer between the trityl-protected amine and the free primary amine coupling site, with a molecular weight of 362.5 g/mol. In comparison, longer-chain analogs such as Trityl-1,6-diaminohexane AcOH (Trt-NH(CH₂)₆NH₂·AcOH) possess a six-carbon spacer and a molecular weight of 418.6 g/mol . The compact ethylenediamine spacer in Trt-eda acoh minimizes steric hindrance during coupling reactions to resin-bound peptides while still providing sufficient conformational flexibility for subsequent functionalization. This shorter spacer length also contributes less to the overall molecular weight of conjugated peptide constructs, which is advantageous for maintaining favorable pharmacokinetic properties in therapeutic peptide development.

Linker Design Solid-Phase Synthesis Peptide Conjugation

Trityl Protection Orthogonality to Fmoc Chemistry: Base-Stable, Acid-Cleavable Architecture

The trityl protecting group on Trt-eda acoh is completely stable to the piperidine in DMF conditions (typically 20% piperidine) used for iterative Fmoc removal during SPPS chain elongation [1]. In contrast, alternative Alloc-protected diamine linkers require palladium-catalyzed deprotection (Pd(Ph₃P)₄/CHCl₃/AcOH/NMM) which introduces transition metal contamination risks and additional purification steps . The Trt group on Trt-eda acoh is quantitatively removed under acidolytic conditions that do not interfere with standard Fmoc deprotection cycles, providing true orthogonality to the base-labile Fmoc chemistry fundamental to modern automated SPPS.

Orthogonal Protection Fmoc SPPS Linker Chemistry

Trt-eda acoh (CAS 1170595-42-2): Validated Application Scenarios in SPPS, Conjugate Synthesis, and Pharmaceutical Development


Introduction of Protected Diamine Spacers in Fmoc SPPS for Branched and Cyclic Peptides

Trt-eda acoh serves as a critical building block for introducing ethylenediamine spacers into peptide chains during Fmoc SPPS. The free primary amine of Trt-eda acoh couples efficiently to activated carboxyl groups on the resin-bound peptide chain using standard coupling reagents (HBTU, HATU, DIC/Oxyma). The Trt-protected amine remains intact throughout the Fmoc deprotection cycles, enabling the diamine linker to be incorporated without crosslinking . Following chain elongation, the Trt group is removed under mild acid conditions (1-2% TFA in DCM or 80% HOAc) to reveal the second amine, which can then be further functionalized or used for cyclization via amide bond formation. This application directly leverages the orthogonal protection properties documented in Section 3, Evidence Item 1 and Item 5 [1].

Synthesis of Fluorescent-Labeled and Chelating Peptide Conjugates

In the synthesis of ligand-targeted fluorescent-labeled chelating peptide conjugates for theranostic applications, Trt-eda acoh provides the acid-labile protection strategy compatible with continuous synthetic processes on chlorotrityl resin. The Trt group's acid stability profile (Trt > Mtt) ensures that the protected diamine linker remains intact during peptide elongation and selective side-chain deprotection steps, while the free amine allows for subsequent conjugation of fluorescent dyes, chelating agents (DOTA, NOTA), or biotin moieties. This application scenario is directly supported by the comparative acid-lability data presented in Section 3, Evidence Item 2, demonstrating that Trt-based protection is optimal for multi-step conjugate synthesis on acid-sensitive solid supports [1].

Pharmaceutical Intermediate Synthesis Requiring Stabilized Amine Building Blocks

As a stabilized acetate salt, Trt-eda acoh is specified as a crucial intermediate in synthesizing various pharmaceuticals where the diamine moiety must be selectively unmasked at a precise synthetic stage . The ≥ 98-99% HPLC purity specification and defined storage stability at 2-8°C [1] make this compound suitable for cGMP-compliant pharmaceutical intermediate production, where batch-to-batch consistency and long-term reagent stability are non-negotiable quality attributes. This application directly utilizes the purity and stability differentiation established in Section 3, Evidence Item 3, providing procurement teams with verifiable quality metrics for regulated manufacturing environments.

Transition Metal-Free Peptide Conjugation and Functionalization Workflows

Unlike Alloc-protected diamine linkers that require palladium catalysts for deprotection, Trt-eda acoh enables completely metal-free peptide functionalization strategies. Following incorporation of Trt-eda acoh into the peptide chain via standard Fmoc SPPS, the Trt group is removed using dilute TFA (1-2% in DCM) or acetic acid-based cocktails, revealing the free amine without introducing transition metal contamination . This metal-free approach is particularly valuable for peptides intended for biological evaluation or therapeutic applications where residual palladium would be unacceptable. This application scenario is directly supported by the orthogonality comparison with Alloc chemistry presented in Section 3, Evidence Item 5 [1].

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